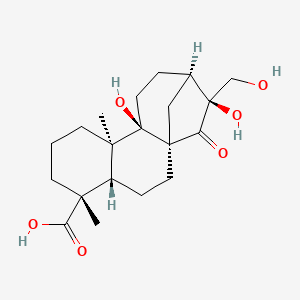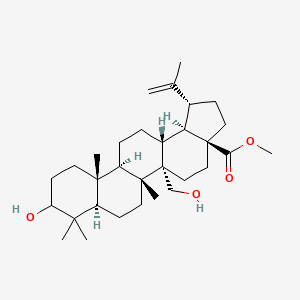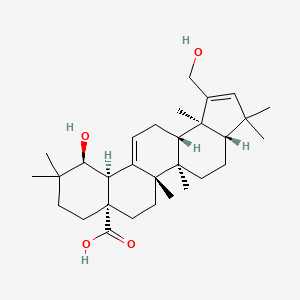
Pterisolic acid F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pterisolic acid F is a natural product from Pteris semipinnata .
Synthesis Analysis
Pterisolic acid F can be isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae) . Six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), and the structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Molecular Structure Analysis
The molecular weight of Pterisolic acid F is 366.45 and its formula is C20H30O6 . The structure of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Chemical Reactions Analysis
Six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F, were isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae), and the structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Aplicaciones Científicas De Investigación
Medicine: Anticancer Potential
Pterisolic acid F, derived from the fern Pteris semipinnata, has shown promise in the field of medicine, particularly in cancer research. Studies have indicated that compounds from this fern can inhibit the growth of human colorectal carcinoma cells . This suggests that Pterisolic acid F may have potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action and efficacy in cancer treatment.
Agriculture: Plant Growth and Protection
In agriculture, Pterisolic acid F could be explored for its effects on plant growth and protection. The bioactive compounds in ferns like Pteris semipinnata have been studied for their potential to act as natural pesticides or to enhance plant resistance to diseases and pests . Research into Pterisolic acid F’s specific roles could lead to more sustainable agricultural practices.
Environmental Science: Bioremediation
The application of Pterisolic acid F in environmental science could be significant, especially in bioremediation. Ferns are known to survive in contaminated soils with heavy metals, suggesting that their compounds may assist in the detoxification and restoration of polluted environments . Pterisolic acid F’s role in such processes could be pivotal.
Material Science: Biomaterials Development
In material science, Pterisolic acid F might contribute to the development of new biomaterials. The structural properties of ent-kaurane diterpenoids, to which Pterisolic acid F belongs, could inspire the synthesis of novel materials with specific characteristics suitable for medical or industrial applications .
Biochemistry: Enzyme Inhibition
Biochemically, Pterisolic acid F could be investigated for its enzyme inhibition properties. Many diterpenoids interact with enzymes and receptors, affecting various biochemical pathways. Understanding how Pterisolic acid F interacts with these biological molecules could lead to new insights into cellular processes and disease mechanisms .
Pharmacology: Drug Development
Lastly, in pharmacology, Pterisolic acid F’s bioactive profile suggests it could be a candidate for drug development. Its potential effects on various cellular pathways could be harnessed to treat diseases beyond cancer, such as inflammatory or neurodegenerative disorders . Further pharmacological studies could elucidate its therapeutic potential.
Mecanismo De Acción
Target of Action
Pterisolic Acid F is an ent-kaurane diterpenoid The primary target of Pterisolic Acid F is not explicitly mentioned in the available literature
Mode of Action
The exact mode of action of Pterisolic Acid F is currently unknown. It is derived from ent-15-oxokauran-19-oic acid . The interaction of Pterisolic Acid F with its targets and the resulting changes are areas that require further investigation.
Biochemical Pathways
It is known that the genus pteris, from which pterisolic acid f is derived, is a rich source of bioactive ent-kaurane diterpenoids . These compounds are known to interact with various biochemical pathways, but the specific pathways affected by Pterisolic Acid F remain to be elucidated.
Propiedades
IUPAC Name |
(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXISWHCLDQHNE-XPDSNTSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1151688.png)


